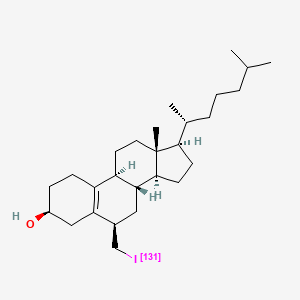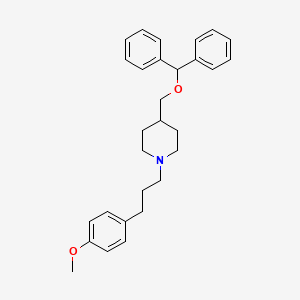
Rubidium chloride
Overview
Description
Rubidium chloride is an alkali metal halide with the chemical formula RbCl. It is composed of rubidium and chlorine. This compound is known for its white crystalline appearance and hygroscopic nature, meaning it readily absorbs moisture from the air. This compound finds diverse applications in fields ranging from electrochemistry to molecular biology .
Mechanism of Action
Target of Action
Rubidium chloride (RbCl) primarily targets the myocardium, the muscular tissue of the heart . It is used as a radiopharmaceutical diagnostic agent for Positron Emission Tomography (PET) imaging to evaluate regional myocardial perfusion in adult patients with suspected or existing coronary artery disease .
Mode of Action
The mode of action of RbCl is analogous to that of the potassium ion (K+). It is rapidly extracted by the myocardium proportional to the blood flow . Rb+ participates in the sodium-potassium (Na+/K+) ion exchange pumps that are present in cell membranes . This interaction allows RbCl to mimic the behavior of K+ in biochemical processes.
Biochemical Pathways
RbCl affects the AMPK/FOXO pathway, which is involved in lifespan maintenance and stress responses . In Caenorhabditis elegans, a model organism for aging studies, RbCl has been shown to increase lifespan and enhance stress resistance . It induces the expression of superoxide dismutase, an enzyme that helps protect the cell from damage by free radicals .
Pharmacokinetics
The pharmacokinetics of RbCl show a plasma peak within 45-90 minutes after oral administration . It is largely retained in the intracellular compartment after repeated administration . The half-life of RbCl is variable, between 50 and 70 days, and is related to the quantity of potassium passed in the urine .
Result of Action
The primary result of RbCl action is the visualization of myocardial activity. In human studies, myocardial activity was noted within the first minute after peripheral intravenous injection of Rb-82 . Areas of infarction or ischemia in the myocardium are visualized within 2-7 minutes after injection as photon-deficient, or “cold”, areas on the myocardial scan .
Action Environment
The action of RbCl can be influenced by environmental factors. For instance, the compound is hygroscopic and must be protected from atmospheric moisture . Furthermore, the biological effects of RbCl can vary depending on the counter anion . For example, a pattern of significant NAG leakage and elevation of ALT observed in rats treated with anhydrous rubidium fluoride indicates renal and hepatic toxicities that can be attributed to fluoride .
Biochemical Analysis
Biochemical Properties
Rubidium chloride plays a significant role in biochemical reactions, primarily due to its similarity to potassium ions. In biological systems, rubidium ions can replace potassium ions in various cellular processes. This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, rubidium ions can participate in the sodium-potassium ion exchange pumps present in cell membranes, affecting cellular ion balance and transport mechanisms . Additionally, this compound has been shown to modulate the activity of enzymes involved in metabolic pathways, such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the expression of superoxide dismutase, an enzyme that protects cells from oxidative stress . In cancer cells, this compound has been shown to affect cell proliferation and may contribute to anticancer effects by altering cellular ion concentrations . Additionally, this compound can modulate the composition of the gut microbiota, which in turn can impact host health and disease states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and activate or inhibit specific enzymes, leading to changes in their activity. For example, rubidium ions can activate AMPK, which in turn regulates multiple downstream targets involved in cellular metabolism and stress responses . This compound can also influence gene expression by promoting the translocation of transcription factors, such as DAF-16, into the nucleus, where they regulate the expression of genes involved in longevity and stress resistance . These molecular interactions highlight the diverse ways in which this compound can affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular processes may diminish with prolonged exposure . Additionally, this compound can influence circadian rhythms by modifying the coupling between circadian oscillators, leading to more stable and equalized rhythms in stressed organisms .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on animal characteristics, such as body weight and organ coefficients . At higher doses, this compound can lead to adverse effects, including changes in liver and kidney function, anemia, and alterations in brain enzyme activity . These findings suggest that while this compound can be beneficial at certain doses, excessive exposure may result in toxicity and adverse health effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. One key pathway influenced by this compound is the AMPK/FOXO pathway, which plays a critical role in maintaining cellular energy balance and promoting longevity . This compound can activate AMPK, leading to the phosphorylation and activation of downstream targets, including the transcription factor FOXO. This activation promotes the expression of genes involved in stress resistance and metabolic regulation . Additionally, this compound can affect the levels of metabolites and metabolic flux, further influencing cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via ion channels and transporters that typically facilitate the uptake of potassium ions . Once inside the cell, rubidium ions can be distributed to different cellular compartments, including the cytoplasm and organelles. This compound can also interact with binding proteins that facilitate its transport and localization within specific tissues . These transport and distribution mechanisms ensure that this compound can effectively reach its target sites and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Rubidium ions can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of rubidium ions in the mitochondria can influence mitochondrial function and energy production. Additionally, this compound can be directed to specific compartments through targeting signals and post-translational modifications, ensuring its precise localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing pure rubidium chloride involves the reaction of rubidium hydroxide with hydrochloric acid, followed by recrystallization: [ \text{RbOH} + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} ] Due to its hygroscopic nature, this compound must be protected from atmospheric moisture, typically using a desiccator .
Industrial Production Methods: In industrial settings, this compound can also be produced by reacting rubidium metal with chlorine gas: [ 2\text{Rb} + \text{Cl}_2 \rightarrow 2\text{RbCl} ] This method, however, is more expensive and less commonly used compared to the reaction with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Rubidium chloride primarily undergoes ionic reactions typical of alkali metal halides. These include:
Substitution Reactions: this compound can react with other halides to form different rubidium halides.
Precipitation Reactions: When mixed with certain reagents, this compound can form precipitates.
Common Reagents and Conditions:
Sulfuric Acid: this compound reacts with sulfuric acid to produce rubidium hydrogen sulfate.
Water: this compound is highly soluble in water, forming an aqueous solution of rubidium and chloride ions.
Major Products:
Rubidium Hydrogen Sulfate: Formed when this compound reacts with sulfuric acid.
Aqueous Rubidium and Chloride Ions: Formed when this compound dissolves in water.
Scientific Research Applications
Rubidium chloride has significant applications in various scientific fields:
Chemistry: Used as an electrolyte in water electrolysis and in the preparation of other rubidium compounds.
Biology: Utilized in the preparation of chemically competent cells for genetic transformation experiments.
Medicine: Investigated for its potential antidepressant properties and used in Positron Emission Tomography (PET) imaging of the myocardium.
Industry: Employed in the production of high-efficiency solar cells as an interface modification layer .
Comparison with Similar Compounds
Rubidium chloride can be compared with other alkali metal halides such as:
- Lithium Chloride
- Sodium Chloride
- Potassium Chloride
- Cesium Chloride
Uniqueness: this compound is unique due to its specific applications in molecular biology and its use in high-efficiency solar cells. Unlike sodium chloride and potassium chloride, which are more commonly used in everyday applications, this compound’s niche applications make it particularly valuable in scientific research .
Properties
IUPAC Name |
rubidium(1+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Rb/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZQCVHDSGLHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbCl, ClRb | |
| Record name | rubidium chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064881 | |
| Record name | Rubidium chloride (RbCl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Rubidium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7791-11-9 | |
| Record name | Rubidium chloride (RbCl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUBIDIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubidium chloride (RbCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium chloride (RbCl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3SHC5273S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of rubidium chloride?
A1: this compound has the molecular formula RbCl and a molecular weight of 120.92 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic techniques are employed, including:
- Flame Atomic Absorption Spectrometry (AAS): This technique is used for rapid and sensitive determination of this compound purity and impurity monitoring. []
- Graphite Furnace Atomic Absorption Spectrophotometry (GF-AAS): This highly sensitive technique is used to detect and quantify trace amounts of rubidium in biological samples. []
- Neutron Activation Analysis (NAA): This method can determine the concentration of rubidium and other elements in various matrices, including biological samples. []
Q3: How does the solubility of this compound change with temperature in different solvents?
A3: The solubility of this compound generally increases with rising temperatures. This trend is observed in:
- Glacial acetic acid: Solubility increases with temperature, though it remains significantly lower than in water. []
- Water: Solubility increases with temperature, forming a binary system. []
- Water-hydrochloric acid mixtures: Solubility increases with temperature, forming a ternary system. []
Q4: What factors influence the dissolution rate of this compound?
A4: While specific studies on the dissolution rate of this compound are not included in the provided research, factors generally influencing dissolution rates include:
Q5: How is this compound used to study insect dispersal?
A5: this compound serves as an effective marker in insect dispersal studies. When applied to plants, it is absorbed and translocated throughout the plant tissues. Insects feeding on these plants ingest rubidium, which can be detected in their bodies using techniques like GF-AAS and NAA. This method has been successfully employed to study the dispersal of:
- Southwestern corn borer (Diatraea grandiosella): RbCl application on maize plants allowed researchers to track the movement of these insects. []
- Oriental fruit moth (Grapholita molesta): RbCl incorporation into the larval diet successfully marked adult moths, enabling researchers to study their dispersal patterns. []
Q6: Can this compound be used in the production of other elements?
A6: Yes, this compound serves as a target material in cyclotron production of strontium-85 (85Sr), a radioisotope used in medical applications. Proton bombardment of a this compound target induces the 85Rb(p,n)85Sr reaction, producing 85Sr. [, ]
Q7: What are the applications of this compound in separation chemistry?
A7: this compound plays a crucial role in the separation and purification of rubidium from various sources.
- Separation from Carnallite: A two-stage process utilizes this compound's solubility properties to extract and purify it from carnallite, a mineral rich in potassium, magnesium, and this compound. []
- Separation from Irradiated Aluminum-Encapsulated Uranium: this compound's distinct chemical behavior is exploited in ion exchange chromatography to isolate and purify it from complex mixtures, such as those found in irradiated nuclear fuel. []
Q8: Does this compound have any effects on the human body?
A8: this compound has been investigated for its potential effects on cation transport in the body.
- Digoxin-like effects: this compound administration in healthy volunteers, after pre-treatment with digoxin, a Na+,K+-ATPase inhibitor, resulted in increased plasma rubidium levels and attenuated its uptake into red blood cells. This suggests a potential interaction with Na+,K+-ATPase activity, similar to digoxin, though the exact mechanisms require further investigation. []
- Chronic renal failure: Patients with chronic renal failure exhibited alterations in rubidium disposition comparable to, but more pronounced than, those observed with digoxin. This further supports the potential influence of this compound on cation transport in specific physiological states. []
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry has been employed to investigate various aspects of this compound:
- Molecular Dynamics (MD) Simulations: MD simulations using both rigid and polarizable ion models have provided insights into the structural properties of molten this compound. These simulations accurately predict experimental radial distribution functions and shed light on the behavior of this compound in the liquid state. []
- Bond Order Parameter Method: This method, combined with MD simulations, has been employed to analyze the structure of crystalline and molten this compound. Results suggest a predominance of local SC and TE-TR structures in molten this compound, contributing to the understanding of its liquid-phase behavior. []
Q10: What crystal structures can this compound adopt?
A10: this compound exhibits polymorphism, meaning it can exist in different crystal structures under different conditions:
- 6:6 Sodium Chloride Structure: This is the most stable structure at ambient conditions, characterized by a face-centered cubic (FCC) lattice. []
- 8:8 Cesium Chloride Structure: At low temperatures, this compound can transition to this structure, which has a body-centered cubic (BCC) lattice. []
- 4:4 Zinc Blende Structure: Theoretical calculations suggest that this structure, with a lower lattice energy, might be possible, although it has not been experimentally observed. []
Q11: Has this compound been used to crystallize other molecules?
A11: Yes, this compound has been successfully used to crystallize gramicidin, a hydrophobic peptide known to form cation channels in membranes. This crystallization resulted in a novel tetragonal crystal form of gramicidin, providing valuable insights into its structure and function. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



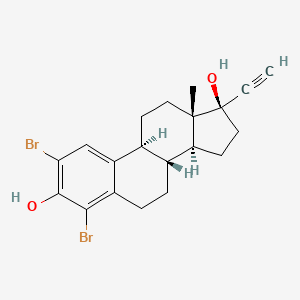



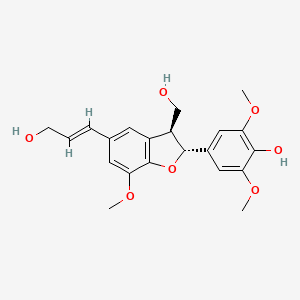
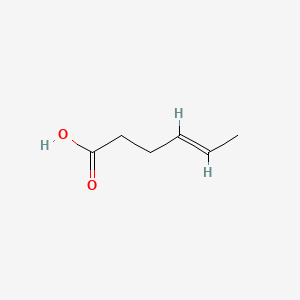


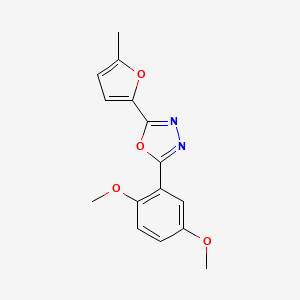
![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)
![2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B1196605.png)
